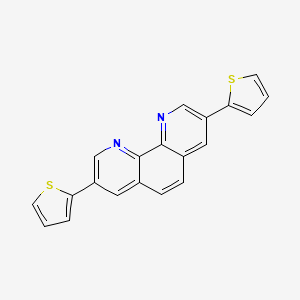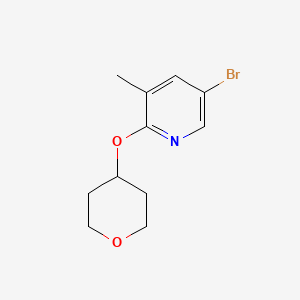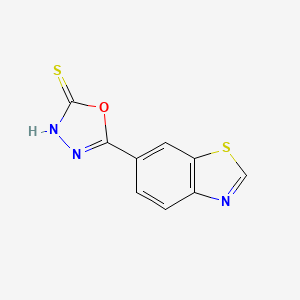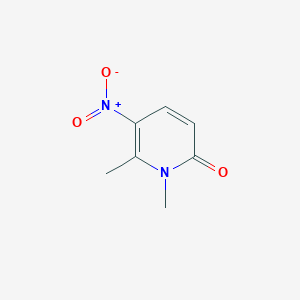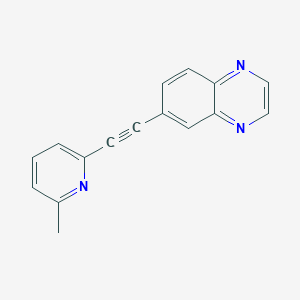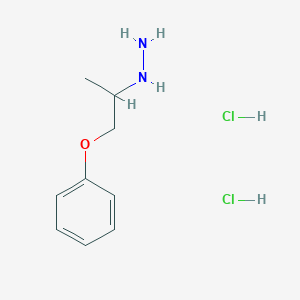
(1-Phenoxypropan-2-yl)hydrazine dihydrochloride
説明
(1-Phenoxypropan-2-yl)hydrazine dihydrochloride, also known as PPH2, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. PPH2 is commonly used as a reagent for synthesizing various compounds, and its biochemical and physiological effects have been studied extensively.
科学的研究の応用
Synthesis and Characterization of Novel Compounds
Hydrazine derivatives serve as crucial intermediates in the synthesis of various organic compounds, including antimicrobial agents and ligands for metal complexation. For example, the synthesis and antimicrobial evaluation of 1,3,4-oxadiazole derivatives featuring 1H-benzimidazole, derived from reactions involving hydrazine hydrate, have shown significant antimicrobial activity against various bacterial and fungal strains (Salahuddin et al., 2017). This underscores the utility of hydrazine derivatives in developing new therapeutic agents.
Environmental and Analytical Applications
Hydrazine compounds are employed in environmental monitoring and analytical chemistry for detecting hazardous substances. A study on a fluorescent probe for N2H4 detection highlighted the design and synthesis of a probe with a large Stokes shift, demonstrating low cytotoxicity and potential for environmental and biological applications (Meiqing Zhu et al., 2019). Such research is indicative of the role hydrazine derivatives play in developing sensitive and selective sensors for environmental pollutants and biological markers.
Coordination Chemistry and Catalysis
In coordination chemistry, hydrazine-based ligands have been synthesized for metal complexation, which plays a significant role in catalysis and material science. A study on metal(II) ion complexes with a tridentate hydrazone ligand derived from hydralazine illustrated the synthesis, characterization, and antimicrobial activity of these complexes, offering insights into the structural and functional versatility of hydrazine-derived ligands (A. El-Sherif et al., 2012).
Hydrodechlorination and Environmental Remediation
Research on alternative sources of hydrogen for hydrodechlorination of chlorinated organic compounds explored the use of hydrazine as a reductant. This study emphasized the potential of hydrazine derivatives in environmental remediation, particularly in the dechlorination of water contaminants (F. Kopinke et al., 2004).
特性
IUPAC Name |
1-phenoxypropan-2-ylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-8(11-10)7-12-9-5-3-2-4-6-9;;/h2-6,8,11H,7,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICESXWSYSZBABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenoxypropan-2-yl)hydrazine dihydrochloride | |
CAS RN |
1803608-13-0 | |
| Record name | Fenoxypropazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1803608130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FENOXYPROPAZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3R5MM953N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



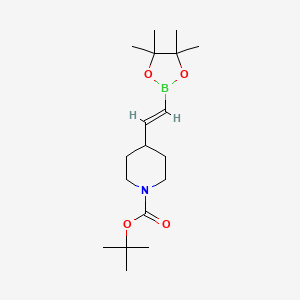
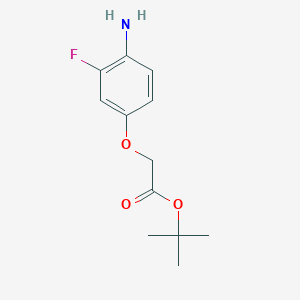
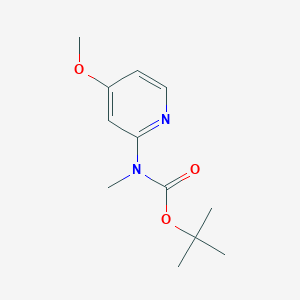

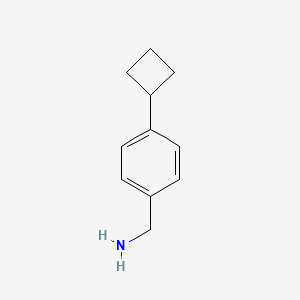
![3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1454790.png)
